

Molecular weight and formula of 1-(2-Nitrophenyl)pyrrole

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Compound of Interest

Compound Name: **1-(2-Nitrophenyl)pyrrole**

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An In-depth Technical Guide to **1-(2-Nitrophenyl)pyrrole**: Properties, Synthesis, and Applications

Executive Summary

1-(2-Nitrophenyl)pyrrole is a heterocyclic aromatic compound that holds significant interest for researchers in synthetic chemistry and drug discovery. Structurally, it integrates an electron-rich pyrrole ring with an electron-withdrawing nitrophenyl group, creating a molecule with distinct electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of its core physicochemical properties, established synthesis protocols, spectroscopic signature, chemical behavior, and its emerging role as a precursor and pharmacophore in the development of novel therapeutics. The insights herein are tailored for professionals engaged in chemical research and pharmaceutical development, offering a blend of foundational data and field-proven perspectives.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. **1-(2-Nitrophenyl)pyrrole** is identified by a unique set of physical and chemical characteristics that dictate its behavior, handling, and analytical signature.

Chemical Structure

The molecule consists of a pyrrole ring N-substituted with a 2-nitrophenyl group. This ortho-nitro substitution creates steric and electronic effects that influence the molecule's conformation and reactivity.

Caption: Chemical Structure of **1-(2-Nitrophenyl)pyrrole**

Key Data Summary

All quantitative data are summarized in the table below for efficient reference.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	188.18 g/mol	[1] [2]
Exact Mass	188.0586 g/mol	[1]
IUPAC Name	1-(2-nitrophenyl)pyrrole	[1] [2]
CAS Registry Number	33265-60-0	[1] [2]
Appearance	Solid (Information based on typical N-aryl pyrroles)	
Canonical SMILES	C1=CC=C(C(=C1)N2C=CC=C2)[O-]	[1]
InChIKey	UQNRTIQRQZGKL-UHFFFAOYSA-N	[1] [2]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrroles is a well-established area of organic chemistry. The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring, which is directly applicable to the formation of **1-(2-Nitrophenyl)pyrrole**.

Paal-Knorr Pyrrole Synthesis: A Proven Approach

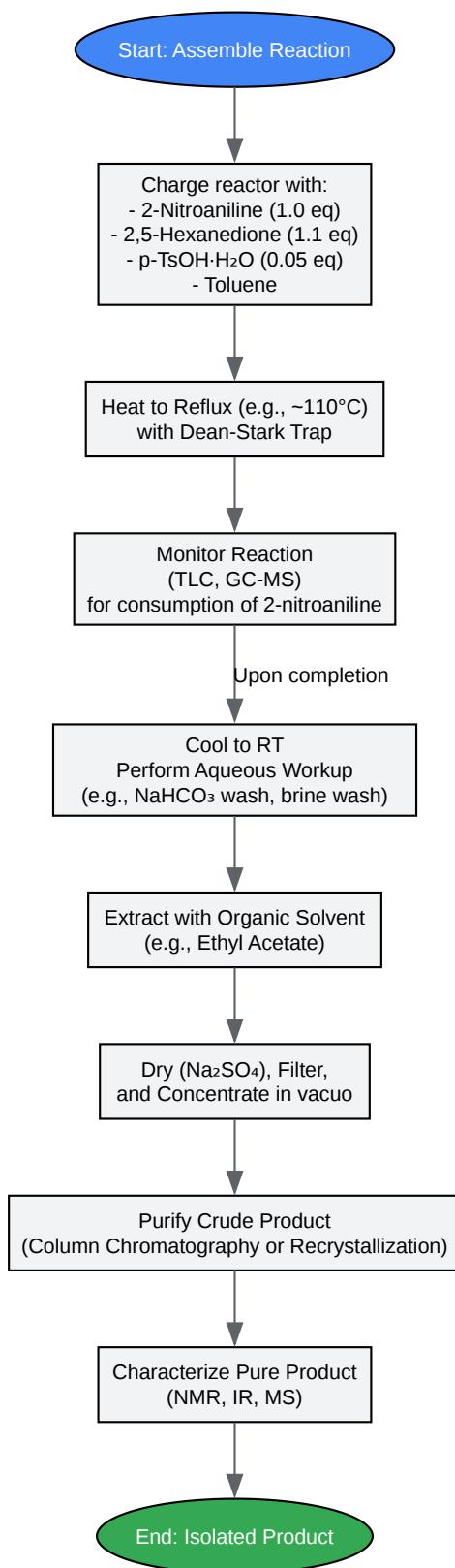
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[\[4\]](#)[\[5\]](#) The reaction is typically catalyzed by a weak

acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Causality in Experimental Design:

- Reactant Choice: 2,5-Hexanedione is a common 1,4-dicarbonyl source. 2-Nitroaniline serves as the nitrogen source and introduces the nitrophenyl moiety in a single step.
- Catalyst: A catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) or acetic acid is used.^[5] This protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. Using a strong acid (pH < 3) is avoided as it can favor the formation of furan byproducts.^[4]
- Solvent: Toluene is often used as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the final dehydrated pyrrole product.

Experimental Protocol: Paal-Knorr Synthesis



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Caption: Generalized workflow for the Paal-Knorr synthesis of **1-(2-Nitrophenyl)pyrrole**.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-nitroaniline, 2,5-hexanedione (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.
- Heating and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-nitroaniline is consumed.
- Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure **1-(2-Nitrophenyl)pyrrole**.

Spectroscopic Characterization

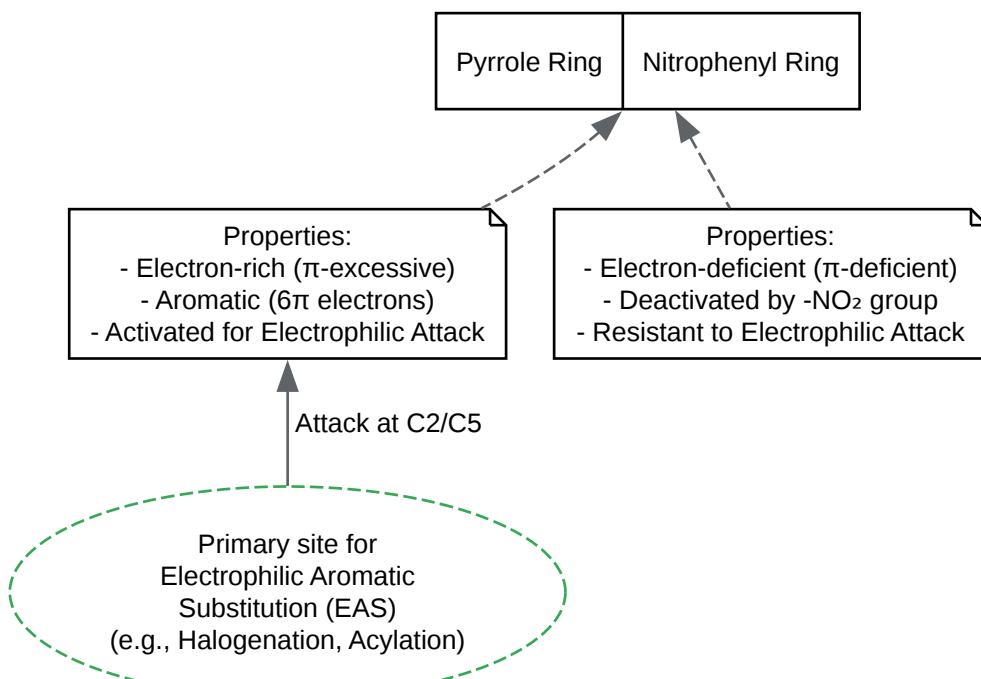
Structural confirmation relies on a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry serve as a self-validating system to confirm the identity and purity of the synthesized compound.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and nitrophenyl protons. The pyrrole protons typically appear as two multiplets around 6-7 ppm.[6][7] The protons on the nitrophenyl ring will appear further downfield in the aromatic region (7-8 ppm) due to the electron-withdrawing effect of the nitro group.
- ¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.[1]

- Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[2][8] Expect strong characteristic absorption bands for the nitro group (N-O stretching) around 1520 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric). C-H stretching for the aromatic rings will appear above 3000 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} \approx 188$).[2]

Chemical Reactivity and Electronic Profile

The reactivity of **1-(2-Nitrophenyl)pyrrole** is governed by the electronic interplay between its two constituent rings.



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Caption: Electronic properties and predicted reactivity sites of **1-(2-Nitrophenyl)pyrrole**.

- Pyrrole Ring (Activated): The pyrrole ring is a π -excessive system, making it highly susceptible to electrophilic aromatic substitution (EAS).[9][10] Reactions like halogenation, nitration, and acylation will occur preferentially on the pyrrole ring rather than the nitrophenyl

ring. The substitution is directed primarily to the C2 and C5 positions, as the cationic intermediate formed upon attack at these positions is better stabilized by resonance.[9][10][11]

- Nitrophenyl Ring (Deactivated): The nitro group is a powerful electron-withdrawing group that deactivates the phenyl ring towards electrophilic attack. This deactivation is a cornerstone of its chemical selectivity, effectively "protecting" the phenyl ring and directing reactivity towards the pyrrole moiety.
- Reduction of the Nitro Group: The nitro group itself is a reactive handle. It can be readily reduced to an amino group (e.g., using SnCl_2/HCl or catalytic hydrogenation). This transformation is a critical step in drug development, as it converts the precursor into a versatile aniline intermediate, which can be further functionalized to build more complex molecular architectures.

Applications in Drug Discovery and Development

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry.[12][13] **1-(2-Nitrophenyl)pyrrole** serves as a valuable building block in this context for several reasons.

- Pyrrole as a Privileged Scaffold: The pyrrole core is present in numerous FDA-approved drugs and biologically active molecules, including atorvastatin (Lipitor) and sunitinib (Sutent). [14] Its ability to participate in hydrogen bonding and its specific geometry make it an effective pharmacophore for interacting with biological targets like enzymes and receptors. [13][14]
- Bioisosteric Replacement: The pyrrole ring is often used as a bioisostere for other aromatic rings, allowing chemists to fine-tune a drug candidate's properties, such as solubility, metabolism, and target affinity.
- Precursor to Fused Heterocycles: The ortho-disposition of the pyrrole and nitro groups allows for intramolecular cyclization reactions after reduction of the nitro group. This strategy is used to synthesize complex, fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which have been investigated for anticancer and antimicrobial activities.[15]

- Antimicrobial and Anticancer Potential: Both the pyrrole nucleus and nitroaromatic compounds have been independently studied for their therapeutic potential.[5][12][13] Compounds incorporating these motifs are frequently screened for activity against various pathogens and cancer cell lines. For example, N-arylpyrrole derivatives have shown promise as antibacterial agents.[12]

Safety, Handling, and Storage

As a research chemical, proper handling of **1-(2-Nitrophenyl)pyrrole** is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for N-aryl pyrroles and nitroaromatic compounds.[16][17][18]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18] An eyewash station and safety shower should be readily accessible.[16]
- Handling: Avoid contact with skin and eyes.[16] Prevent dust formation and inhalation. Do not ingest. Wash hands thoroughly after handling.[17][18]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[16][19]
- First Aid:
 - Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]
 - Skin: Wash off immediately with soap and plenty of water.[17]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]
 - Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[16]

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